Product packaging for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane(Cat. No.:CAS No. 129228-11-1)

3,3-Bis(methoxymethyl)-2,6-dimethylheptane

Cat. No.: B164586
CAS No.: 129228-11-1
M. Wt: 216.36 g/mol
InChI Key: BHPDSAAGSUWVMP-UHFFFAOYSA-N
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Description

3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1) is a high-purity organic compound supplied as a colorless to light yellow clear liquid . With a molecular formula of C13H28O2 and a molecular weight of 216.37 g/mol, this specialty chemical is characterized by its high purity of over 98.0% . Its primary research application is as an internal electron donor in the formulation of Ziegler-Natta type solid catalyst components for the polymerization of olefins, such as propylene . The compound, with the canonical SMILES COCC(CCC(C)C)(COC)C(C)C, plays a critical role in influencing catalyst activity and stereoselectivity during polymer production . Researchers should note that it is a flammable liquid with a flash point of 38 °C and a specific gravity of 0.86 . It requires careful handling as it may cause skin irritation and is toxic to aquatic life with long-lasting effects . It is recommended to store this product in a cool, dark place, ideally below 15°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28O2 B164586 3,3-Bis(methoxymethyl)-2,6-dimethylheptane CAS No. 129228-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(methoxymethyl)-2,6-dimethylheptane
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InChI

InChI=1S/C13H28O2/c1-11(2)7-8-13(9-14-5,10-15-6)12(3)4/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPDSAAGSUWVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(COC)(COC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80446462
Record name 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
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Molecular Weight

216.36 g/mol
Source PubChem
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CAS No.

129228-11-1
Record name 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
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Record name 2-Isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane
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Record name 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
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Record name 2-isopropyl-2-(1-methylbutyl)-1,3-dimethoxypropane
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Synthetic Methodologies and Strategies

De Novo Synthesis Approaches for Highly Branched Alkanes and Ethers

Strategies for Constructing the 2,6-Dimethylheptane (B94447) Carbon Skeleton

The 2,6-dimethylheptane framework is a key structural component of the target molecule. ontosight.aiguidechem.comnih.gov Several synthetic strategies can be envisioned for its construction. A classic and effective method involves the use of Grignard reagents. For instance, a published synthesis of 2,6-dimethylheptane involved the coupling of isobutyl magnesium bromide with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4, which was subsequently hydrogenated to the alkane. nist.gov A similar approach could be adapted to create a precursor for our target molecule, for example, by reacting a Grignard reagent with a suitable electrophile to form a key carbon-carbon bond.

Another powerful strategy for constructing highly branched alkanes is the alkylation of 1,3-dithianes. This method allows for the formation of new carbon-carbon bonds at a carbon atom that is initially part of a thioacetal, which can be considered a masked carbonyl group. A facile three-step synthesis employing the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane has been developed for long-chain branched alkanes. nih.gov This methodology could be adapted for the synthesis of the 2,6-dimethylheptane skeleton.

Below is a table comparing these two potential strategies for the synthesis of a 2,6-dimethylheptane precursor.

Strategy Key Reagents Advantages Disadvantages
Grignard ReactionOrganomagnesium halides, Carbonyl compoundsWell-established, versatile, good yields.Sensitive to moisture and protic functional groups.
Dithiane Alkylation1,3-dithiane, Strong base (e.g., n-BuLi), Alkyl halidesFormation of quaternary carbon centers, umpolung reactivity.Requires stoichiometric use of strong base, desulfurization step needed. nih.gov

Installation of Methoxymethyl Ether Moieties

The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions and its relatively straightforward introduction and removal. wikipedia.orgyoutube.comadichemistry.com The installation of the two methoxymethyl ether groups at the C3 position of the 2,6-dimethylheptane skeleton would likely proceed from a precursor diol, namely 3,3-bis(hydroxymethyl)-2,6-dimethylheptane.

Several methods are available for the formation of MOM ethers. adichemistry.com The most common method involves the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgthieme-connect.de Another approach utilizes dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com

The following table summarizes common reagents for the installation of MOM ethers.

Reagent System Base/Catalyst Typical Conditions Notes
Chloromethyl methyl ether (CH₃OCH₂Cl)N,N-diisopropylethylamine (DIPEA)Dichloromethane, room temperatureMOMCl is a known carcinogen and should be handled with care. wikipedia.orgthieme-connect.de
Chloromethyl methyl ether (CH₃OCH₂Cl)Sodium hydride (NaH)Tetrahydrofuran (THF)Suitable for a wide range of alcohols. adichemistry.com
Dimethoxymethane (CH₂(OCH₃)₂)Phosphorus pentoxide (P₂O₅)Chloroform, 25 °CYields can be improved with dry solvent. adichemistry.com
Dimethoxymethane (CH₂(OCH₃)₂)Trifluoromethanesulfonic acid (TfOH)DichloromethaneNot as effective for tertiary alcohols. adichemistry.com

Functional Group Interconversions Leading to 3,3-Bis(methoxymethyl) Substituted Alkanes

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mevanderbilt.edu In the context of synthesizing 3,3-bis(methoxymethyl)-2,6-dimethylheptane, FGI would be crucial for preparing the necessary precursors. For example, a synthetic route might initially construct the carbon skeleton with a different functional group at the C3 position, which is then converted to the desired bis(methoxymethyl) moiety.

A plausible precursor would be a diester or a diketone at the C3 position. These functional groups can be reduced to the corresponding diol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me Once the diol is formed, the methoxymethyl ethers can be installed as described in the previous section.

Alternatively, a precursor containing a single functional group at C3, such as a carbonyl group, could undergo a two-step process involving the addition of two hydroxymethyl equivalents, for example, through the use of formaldehyde (B43269) or its synthetic equivalents.

Chemo- and Regioselective Considerations in the Synthesis of Branched Alkane Ethers

Chemo- and regioselectivity are critical considerations in the synthesis of complex molecules with multiple functional groups or reactive sites. mdpi.comnih.gov In the synthesis of this compound, these principles would be paramount if the synthetic intermediates contain other functional groups.

For instance, if a precursor molecule contains other hydroxyl groups at different positions, it would be necessary to selectively protect them before the installation of the MOM ethers at the C3 position. The choice of protecting groups would depend on their relative stability and the conditions required for their removal.

Regioselectivity would also be a key factor in the construction of the carbon skeleton. For example, in an alkylation reaction to form the 2,6-dimethylheptane backbone, it is important to control the position of the incoming alkyl groups to achieve the desired substitution pattern. The use of directing groups or specific catalysts can help to achieve high regioselectivity in such transformations. chemrxiv.org

Enantioselective and Diastereoselective Synthesis of Branched Alkanes and their Derivatives

The structure of this compound contains two stereocenters at the C2 and C6 positions. Therefore, the molecule can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer requires the use of enantioselective or diastereoselective methods. nih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov For example, an enantioselective alkylation or reduction step during the construction of the carbon skeleton could set the stereochemistry at C2 and C6. acs.org

Diastereoselective synthesis focuses on controlling the formation of diastereomers. nih.gov In the case of this compound, this would involve controlling the relative stereochemistry of the two chiral centers. This can often be achieved by taking advantage of the steric and electronic properties of the substrate and reagents.

Green Chemistry Principles in the Synthesis of Complex Branched Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com The application of these principles to the synthesis of complex ethers is an area of active research. rsc.org

Key green chemistry considerations for the synthesis of this compound would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Chemicals: Avoiding the use of highly toxic reagents like MOMCl where possible, and opting for safer alternatives.

Energy Efficiency: Employing reaction conditions that are mild and energy-efficient, such as microwave-assisted or sonochemical methods. alfa-chemistry.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

For example, the development of solvent-free or aqueous reaction conditions for ether synthesis would significantly improve the environmental footprint of the process. google.com

Reactivity and Transformation Pathways

Chemical Behavior of Methoxymethyl Ether Functional Groups in Complex Molecular Environments

The methoxymethyl (MOM) ether groups in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane are acetals, which are generally stable to bases and nucleophiles but are labile under acidic conditions. organic-chemistry.orgwikipedia.org Their reactivity is influenced by the steric hindrance imposed by the quaternary carbon to which they are attached.

The cleavage of methoxymethyl ethers in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a well-established reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com This is followed by a nucleophilic attack by the halide ion.

The mechanism can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether. masterorganicchemistry.comchemistrysteps.com For the primary methoxymethyl group, an SN2 mechanism is expected, where the nucleophile attacks the less hindered methyl carbon. masterorganicchemistry.com In the context of this compound, the initial protonation would be followed by the attack of a nucleophile.

General Mechanism of Acid-Catalyzed MOM Ether Cleavage:

Protonation: The ether oxygen is protonated by a strong acid.

Cleavage: The C-O bond is cleaved, which can occur via two main pathways depending on the substrate and reaction conditions.

SN1 Pathway: This involves the formation of a carbocation intermediate, which is more likely for ethers with tertiary, benzylic, or allylic groups. libretexts.org

SN2 Pathway: This involves a direct backside attack by a nucleophile on the less sterically hindered carbon. masterorganicchemistry.com

Product Formation: The final products are an alcohol and an alkyl halide. masterorganicchemistry.com

In the case of this compound, the cleavage would likely result in the formation of 3,3-bis(hydroxymethyl)-2,6-dimethylheptane and methyl halide.

Various catalytic systems can be employed for the transformation of methoxymethyl ethers under milder conditions. Lewis acids such as zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides. organic-chemistry.org Furthermore, trialkylsilyl triflates, like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl, can be used for the chemoselective cleavage of MOM ethers. acs.org These methods are often advantageous as they can proceed under non-acidic conditions, making them suitable for substrates with acid-sensitive functional groups. acs.org The use of 1,2-dimethoxyethane (B42094) as an etherification agent in the presence of an acid catalyst like H₃PW₁₂O₄₀ has also been explored for the synthesis of methyl ethers. rsc.org

Catalyst SystemDescriptionReference
Zinc(II) saltsCatalyze the reaction between acetals and acid halides. organic-chemistry.org
Trimethylsilyl triflate (TMSOTf) / 2,2′-bipyridylAllows for chemoselective deprotection of MOM ethers under mild, non-acidic conditions. acs.org
Iodine in methanolEffective for the cleavage of alkoxymethyl ethers, particularly for selective removal. researchgate.net
Bismuth trichloride (B1173362) (BiCl₃)Can be used for the cleavage of methoxymethyl (MOM)-ether and ester derivatives. researchgate.net

Methoxymethyl ethers are generally unreactive towards nucleophiles unless activated. chemistrysteps.com However, under electrophilic activation conditions, they can undergo reactions. For instance, the reaction of a homoallylic alcohol protected as a MOM ether with an electrophile like iodine can lead to the formation of a halomethyl ether intermediate. nih.gov This intermediate is then susceptible to attack by nucleophiles. nih.gov

Electrophiles, which are electron-seeking species, will primarily interact with the lone pairs of the oxygen atoms in the methoxymethyl groups. youtube.com Protonation, as discussed in the acid-catalyzed cleavage, is a classic example of an interaction with an electrophile (H+). Other Lewis acids can also coordinate to the oxygen atoms, activating the ether for subsequent reactions.

C-H Bond Activation and Functionalization of Highly Branched Alkane Scaffolds

The alkane backbone of this compound, being a highly branched structure, presents a challenge for selective C-H bond activation due to the presence of multiple primary, secondary, and tertiary C-H bonds. nih.govacs.orgnih.gov The activation of these generally inert bonds typically requires transition metal catalysts. researchgate.netwikipedia.org

Achieving regioselectivity in the C-H functionalization of branched alkanes is a significant challenge in synthetic chemistry. acs.orgnih.gov The presence of directing groups within a molecule can guide the catalyst to a specific C-H bond. acs.org In the absence of such directing groups, as in this compound, selectivity is often governed by the inherent reactivity of the C-H bonds (tertiary > secondary > primary) or by steric factors imposed by the catalyst. acs.org However, some catalytic systems have shown inverse selectivity, favoring primary C-H bonds. acs.org Biocatalytic approaches using halogenating enzymes also offer a promising strategy for achieving high regioselectivity in C-H activation. nih.gov

Transition metal complexes can activate C-H bonds through several mechanisms, including oxidative addition, σ-bond metathesis, 1,2-addition, and electrophilic activation. nih.govacs.org

Oxidative Addition: This mechanism is typical for electron-rich, low-valent metal complexes. The metal inserts into the C-H bond, leading to an increase in its oxidation state and coordination number. nih.govacs.org

σ-Bond Metathesis: This pathway is common for early transition metals that lack d-electrons for oxidative addition. It proceeds through a four-centered transition state. nih.govacs.org

1,2-Addition: This occurs with early transition metals having metal-ligand multiple bonds, where the C-H bond adds across the multiple bond. nih.govacs.org

Electrophilic Activation: This involves the coordination of an electropositive metal that withdraws electron density from the C-H bond, making the hydrogen more acidic and susceptible to abstraction. nih.govacs.org

The choice of metal, ligands, and reaction conditions plays a crucial role in determining the mechanism and the outcome of the C-H activation process. acs.orgnih.gov For a complex alkane like this compound, a carefully designed catalytic system would be necessary to achieve selective functionalization at a desired position.

C-H Activation MechanismKey FeaturesMetal Complex ExamplesReference
Oxidative AdditionLow valent, electron-rich metals; increase in oxidation state by two.Cp*Ir(CO) wikipedia.org
σ-Bond MetathesisEarly transition metals (d⁰); four-centered transition state.(NNC)Ir, (phebox)Ir(OAc)₂(H₂O) nih.gov
1,2-AdditionEarly transition metals with M=X or M≡X bonds.(t-Bu₃SiNH)₂Zr=NSi-t-Bu₃ nih.gov
Electrophilic ActivationElectropositive metal withdraws electron density from C-H bond.Ir–OH complex nih.gov

Oxidative and Reductive Transformations of this compound

The core of this compound's chemical behavior lies in the transformation of its ether linkages. These transformations can be broadly categorized into oxidative and reductive pathways, each yielding distinct classes of compounds.

Oxidative Transformations

The oxidation of ethers, particularly those with adjacent C-H bonds, can be achieved using strong oxidizing agents. In the case of this compound, the methoxymethyl groups are the primary sites of oxidative attack. The reaction typically proceeds via the formation of an intermediate hemiacetal, which is often unstable and can be further oxidized.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this purpose. researchgate.net The oxidation process can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and the strength of the oxidizing agent used. researchgate.net

Under controlled conditions, it is plausible that one or both of the methoxymethyl groups could be oxidized to the corresponding aldehyde, yielding 3-(methoxymethyl)-3-(formyl)-2,6-dimethylheptane or 3,3-diformyl-2,6-dimethylheptane, respectively. However, due to the strength of common oxidizing agents, the reaction often proceeds to the more stable carboxylic acid. The expected major products from vigorous oxidation would therefore be 3-(methoxymethyl)-2,6-dimethylheptan-3-carboxylic acid or 2,6-dimethylheptane-3,3-dicarboxylic acid.

The general mechanism for the oxidation of ethers involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, followed by further oxidation. The significant steric hindrance around the central quaternary carbon in this compound may necessitate more forcing reaction conditions, such as elevated temperatures, to achieve these transformations.

Table 1: Plausible Oxidative Transformations of this compound

Oxidizing AgentPlausible Product(s)General Reaction Conditions
Potassium Permanganate (KMnO₄)3-(methoxymethyl)-2,6-dimethylheptan-3-carboxylic acid, 2,6-dimethylheptane-3,3-dicarboxylic acidBasic or acidic solution, elevated temperature
Chromium Trioxide (CrO₃)3-(methoxymethyl)-2,6-dimethylheptan-3-carboxylic acid, 2,6-dimethylheptane-3,3-dicarboxylic acidAcidic solution (e.g., Jones oxidation)

Note: The product distribution and yields are highly dependent on specific reaction conditions, which have not been empirically reported for this specific compound.

Reductive Transformations

The reduction of ethers is generally more challenging than their oxidation and typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the cleavage of ethers, including sterically hindered ones. researchgate.net The reduction of an ether linkage by LiAlH₄ results in the formation of an alcohol and an alkane.

For this compound, reductive cleavage of the C-O bonds of the methoxymethyl groups would be the expected pathway. The reaction with a strong reducing agent like LiAlH₄ would likely proceed to cleave both ether linkages, especially if an excess of the reagent is used.

The expected products from the complete reduction of this compound would be 3,3-bis(hydroxymethyl)-2,6-dimethylheptane and methane. The reaction involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbon of the methoxymethyl group, leading to the displacement of the alkoxide. Subsequent workup with an acid would then protonate the resulting alkoxide to yield the diol.

Due to the steric hindrance present in the molecule, these reductive transformations may require elevated temperatures to proceed at a reasonable rate.

Table 2: Plausible Reductive Transformations of this compound

Reducing AgentPlausible Product(s)General Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄)3,3-bis(hydroxymethyl)-2,6-dimethylheptane, MethaneAnhydrous ether solvent (e.g., diethyl ether, THF), followed by aqueous/acidic workup
Sodium Borohydride (NaBH₄)No reaction expectedTypically not strong enough to reduce ethers

Note: Specific experimental data on the reduction of this compound is not available in the reviewed literature. The outcomes are predicted based on the known reactivity of similar sterically hindered ethers.

Stereochemical Considerations

Analysis of Chirality and Stereoisomerism in 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

A molecule is chiral if it is non-superimposable on its mirror image. ethz.ch The primary determinant of chirality in many organic molecules is the presence of one or more stereocenters, typically a carbon atom bonded to four different substituents.

In the case of this compound, the key to its potential chirality lies at the C2 and C6 positions. The IUPAC name reveals methyl groups at these positions along the heptane (B126788) backbone. nih.gov Let's analyze the substituents at these carbons:

C2: is bonded to a hydrogen atom, a methyl group, an isopropyl group (C1), and the rest of the substituted heptane chain.

C6: is bonded to a hydrogen atom, a methyl group, an isobutyl group (C7 and its attached methyls), and the rest of the substituted heptane chain.

The structure of this compound is as follows:

Upon closer inspection of the connectivity, we can identify the chiral centers. Carbon-2 is attached to a hydrogen, a methyl group, another methyl group (making it an isopropyl group), and the C3-substituted carbon chain. Similarly, Carbon-6 is attached to a hydrogen, a methyl group, an isobutyl group, and the rest of the molecule. Therefore, both C2 and C6 are chiral centers.

With two chiral centers, the maximum number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. For this molecule, with n=2, there is a possibility of 2^2 = 4 stereoisomers. These stereoisomers would exist as two pairs of enantiomers. The specific configurations at C2 and C6 can be designated as (R) or (S) using the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers are therefore (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers are a pair of enantiomers, while the (2R, 6S) and (2S, 6R) isomers constitute another pair of enantiomers. The relationship between any other combination (e.g., (2R, 6R) and (2R, 6S)) is diastereomeric.

Stereoselective Synthetic Routes to Specific Enantiomers or Diastereomers

The synthesis of a specific stereoisomer of this compound would require a stereoselective approach. Given the absence of specific literature for this exact molecule, we can propose plausible synthetic strategies based on established methods for creating chiral centers and for the synthesis of ethers.

One potential strategy would involve starting with a chiral building block, a concept known as a "chiral pool" synthesis. ethz.ch For example, one could start with a commercially available enantiomerically pure precursor that already contains one of the desired chiral centers, such as a derivative of (R)- or (S)-citronellol, which possesses a chiral center at the C6 position of our target molecule's backbone. The synthesis would then involve the stereocontrolled introduction of the second chiral center at C2 and the subsequent elaboration of the C3 position.

Alternatively, an asymmetric synthesis approach could be employed. ethz.ch This might involve an asymmetric alkylation or a conjugate addition to an α,β-unsaturated precursor to set the stereochemistry at C2 or C6. For instance, a substrate could be designed to undergo a diastereoselective reaction guided by a chiral auxiliary. ethz.ch

The introduction of the two methoxymethyl groups at the C3 position would likely be achieved through the alkylation of a suitable precursor, such as a 3,3-dihalo or a 3-keto derivative of the 2,6-dimethylheptane (B94447) backbone, with sodium methoxide. However, to achieve stereoselectivity, the preceding steps to establish the chiral centers at C2 and C6 are paramount. The synthesis of chiral 3,3-disubstituted oxindoles and dihydrobenzofurans has been achieved through enantioselective methods, which could serve as inspiration for the construction of the quaternary center in our target molecule. nih.govrsc.org

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyDescriptionKey Considerations
Chiral Pool Synthesis Utilization of a readily available enantiopure starting material that contains one or more of the target molecule's stereocenters.Availability of suitable chiral precursors. The stereochemical outcome of subsequent reactions needs to be controlled.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction that creates a stereocenter.Development of a suitable catalyst and reaction conditions for the specific substrate. High enantiomeric excess is the goal.
Chiral Auxiliary A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step.The auxiliary must be easily attached and removed. High diastereoselectivity is required.

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of a chiral molecule, its stereochemistry, is critical in its interactions with other chiral molecules, such as biological receptors or enzymes. nih.govmdpi.com The different stereoisomers of this compound would be expected to exhibit different biological activities and physical properties due to their distinct shapes.

The diastereomers, having different shapes and distances between functional groups, will also exhibit distinct interaction profiles. For example, the relative positioning of the two methoxymethyl groups in the (2R, 6R) isomer versus the (2R, 6S) isomer will be different, which could lead to significant differences in their ability to chelate metal ions or to bind to a receptor surface. The recognition of chiral ethers is a known phenomenon, and various methods, including the use of chiral crown ethers, have been developed to differentiate between their enantiomers. nih.govrsc.orgrsc.org This underscores the principle that the stereochemistry of ether-containing molecules profoundly impacts their molecular recognition properties.

The table below summarizes the expected influence of stereochemistry on various molecular interactions:

Interaction TypeInfluence of Stereochemistry
Binding to Chiral Receptors Enantiomers will likely exhibit different binding affinities and efficacies. One enantiomer may be active while the other is inactive. Diastereomers will also have distinct binding properties. nih.govnih.gov
Enzymatic Metabolism Enzymes are chiral and will likely metabolize the different stereoisomers at different rates, leading to different pharmacokinetic profiles. nih.gov
Interactions with Chiral Solvents/Stationary Phases The different stereoisomers can be separated using chiral chromatography, as their interactions with a chiral stationary phase will differ.
Chelation of Metal Ions The spatial arrangement of the two ether oxygen atoms will differ between stereoisomers, potentially leading to differences in their ability to act as bidentate ligands for metal ions.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Conformations and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. For 3,3-Bis(methoxymethyl)-2,6-dimethylheptane, these calculations would reveal the preferred spatial arrangements of its atoms (conformations) and the associated energy landscapes.

This analysis would typically begin by identifying all unique, low-energy conformers. Given the rotational freedom around the numerous single bonds in the heptane (B126788) backbone and the methoxymethyl side chains, a systematic conformational search would be necessary. The relative energies of these conformers would then be calculated to determine their populations at a given temperature. Key energetic parameters that would be determined include the heat of formation and strain energies associated with different conformations.

Furthermore, quantum chemical calculations would provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity.

While specific data for this compound is not available in peer-reviewed literature, databases like PubChem provide some basic computed properties.

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Weight216.36 g/mol PubChem nih.gov
XLogP33.6PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count7PubChem nih.gov
Exact Mass216.208930132PubChem nih.gov
Monoisotopic Mass216.208930132PubChem nih.gov
Topological Polar Surface Area18.5 ŲPubChem nih.gov
Heavy Atom Count15PubChem nih.gov
Complexity147PubChem nih.gov

This table is populated with data computed by PubChem and is not derived from direct experimental or peer-reviewed theoretical studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations would be employed to study the time-dependent behavior of this compound. MD simulations model the movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions.

For a single molecule, MD simulations can explore the conformational space more extensively than static calculations, revealing the pathways and timescales of transitions between different conformers. This is particularly important for a flexible molecule like this compound.

In a condensed phase (e.g., in a liquid state or in solution), MD simulations are invaluable for studying how molecules of this compound interact with each other and with solvent molecules. These simulations can be used to calculate various bulk properties, such as density, viscosity, and diffusion coefficients. They also provide detailed information about the structure of the liquid, including radial distribution functions which describe the probability of finding a neighboring molecule at a certain distance.

Prediction of Reactivity and Reaction Mechanisms through Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, this would involve identifying the most likely sites for chemical attack and mapping out the energy profiles of potential reaction pathways.

The electronic properties calculated by quantum chemistry, such as the HOMO and LUMO energies and the electrostatic potential, can indicate the molecule's susceptibility to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the methoxymethyl groups are expected to be nucleophilic centers.

To study a specific reaction, computational chemists would model the entire reaction pathway, from reactants to products, identifying any transition states and intermediates. The calculated activation energies for different pathways would allow for the prediction of the most favorable reaction mechanism. Potential reactions for this compound could include oxidation of the ether groups or substitution reactions.

Topological Indices and QSAR Applications in Branched Alkane Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. frontiersin.orgresearchgate.netnih.govpatsnap.comnih.gov These models rely on numerical descriptors, known as topological indices, which are derived from the molecular graph.

For a class of compounds like branched alkane derivatives, a QSAR/QSPR study would involve calculating a variety of topological indices for each molecule in a dataset. These indices quantify different aspects of the molecular structure, such as size, shape, branching, and complexity. The calculated indices are then used to build a mathematical model that predicts a specific activity or property.

While no specific QSAR or QSPR studies involving this compound have been identified in the public literature, such an approach could be used, for example, to predict its efficacy as a catalyst component or to estimate its physical properties based on its structural features.

Advanced Analytical Characterization in Academic Research

Spectroscopic Methodologies for Structural Elucidation of Complex Branched Ethers

Spectroscopic techniques are indispensable for determining the molecular structure of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex branched structure of this compound. While specific, publicly available, experimentally-derived spectra for this exact compound are not readily found in peer-reviewed literature, chemical suppliers confirm the structure via NMR. tcichemicals.com Based on the known structure, the expected chemical shifts and multiplicities can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The methoxy (B1213986) groups (-OCH₃) would produce a sharp singlet, typically in the range of 3.3-3.4 ppm. The protons of the methoxymethyl (-CH₂O-) groups would appear as a set of signals, likely multiplets due to their diastereotopic nature, in the 3.2-3.6 ppm region. The protons on the heptane (B126788) backbone, including the isopropyl and isobutyl moieties, would resonate further upfield, generally between 0.8 and 2.0 ppm. The methine protons of the isopropyl and isobutyl groups would appear as multiplets, while the various methylene (B1212753) and methyl protons would exhibit characteristic splitting patterns based on their neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the methoxy groups are expected to resonate in the 58-60 ppm range. The carbons of the methoxymethyl groups (-CH₂O-) would likely appear in the 70-80 ppm region. The quaternary carbon at the C3 position, bonded to two carbon chains and two methoxymethyl groups, would be found further downfield in the alkane region. The remaining aliphatic carbons of the heptane backbone, including the methyl, methylene, and methine carbons, would have distinct signals in the upfield region of the spectrum, typically from 10 to 40 ppm.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the carbon chain of the heptane backbone.

HSQC would correlate each proton signal with its directly attached carbon atom.

A summary of predicted NMR data is presented in Table 1.

Technique Predicted Chemical Shift (δ) / ppm Structural Assignment
¹H NMR~ 3.3-3.4-OCH₃ (methoxy)
¹H NMR~ 3.2-3.6-CH₂O- (methoxymethyl)
¹H NMR~ 0.8-2.0Aliphatic protons on the heptane backbone
¹³C NMR~ 58-60-OCH₃ (methoxy)
¹³C NMR~ 70-80-CH₂O- (methoxymethyl)
¹³C NMRUpfield (10-40)Aliphatic carbons of the heptane backbone

Table 1: Predicted ¹H and ¹³C NMR Data for this compound.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for gaining insight into its structure through fragmentation analysis.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₃H₂₈O₂. nih.gov The monoisotopic mass of this compound is calculated to be 216.20893 g/mol . epa.gov

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation patterns. For ethers, a common fragmentation pathway is the alpha-cleavage, where the bond adjacent to the oxygen atom is broken. For this compound, this could lead to the loss of a methoxymethyl radical (•CH₂OCH₃) to form a stable oxonium ion. Another likely fragmentation is the loss of a methoxy radical (•OCH₃) from the methoxymethyl group. Cleavage of the C-C bonds in the heptane backbone would also produce a series of alkyl fragments. Predicted mass spectrometry data is shown in Table 2.

Adduct / Fragment Predicted m/z Interpretation
[M+H]⁺217.21620Protonated molecular ion
[M+Na]⁺239.19814Sodiated molecular ion
[M-H]⁻215.20164Deprotonated molecular ion
[M-CH₃O]⁺185.1849Loss of a methoxy radical
[M-CH₂OCH₃]⁺171.1743Loss of a methoxymethyl radical through alpha-cleavage
[M-C₄H₉]⁺159.1380Loss of a butyl radical from the isobutyl group

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound. uni.lu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the most characteristic vibrations are associated with the C-O-C ether linkages and the C-H bonds of the alkyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of an ether is dominated by a strong, characteristic C-O stretching absorption band. For aliphatic ethers, this band typically appears in the region of 1150-1085 cm⁻¹. The presence of two ether linkages in this compound might lead to a broad or complex band in this region. Other significant absorptions would include the C-H stretching vibrations of the methyl and methylene groups in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1375-1470 cm⁻¹. A patent has indicated that Fourier Transform Infrared (FTIR) spectroscopy is used for the determination of ethylene (B1197577) content in polymers related to this compound, showcasing the utility of this technique in analyzing materials involving this chemical. epo.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-O-C symmetric stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-H stretching and bending vibrations would also be observable.

Expected vibrational spectroscopy data is summarized in Table 3.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch2850-2960IR, Raman
C-H Bend1375-1470IR, Raman
C-O-C Stretch1085-1150IR (strong)

Table 3: Expected Vibrational Frequencies for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Given its volatility and thermal stability, Gas Chromatography (GC) is a particularly suitable technique.

A GC analysis would typically employ a non-polar or a mid-polar capillary column. The compound would be separated from any starting materials, byproducts, or solvents based on its boiling point and its interactions with the stationary phase. A flame ionization detector (FID) would provide high sensitivity for this hydrocarbon-rich molecule. Purity is often assessed by the relative area of the peak corresponding to the compound. Several chemical suppliers note that the purity of their this compound is determined by GC to be greater than 98.0%. tcichemicals.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC) could also be used, likely in a normal-phase mode with a non-polar solvent system, although GC is generally the preferred method for this type of compound. lookchem.com

Advanced X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal. As this compound is a liquid at room temperature and has a relatively low melting point, obtaining a suitable crystal for X-ray diffraction would be challenging. tcichemicals.com It would necessitate cryogenic techniques to grow a single crystal in situ on the diffractometer.

To date, there are no reports in the academic literature or crystallographic databases of a successful single-crystal X-ray structure determination for this compound. While X-ray crystallography has been used to determine the structures of some cyclic ethers and organometallic complexes containing ether functionalities, the flexible and non-polar nature of this acyclic, branched ether makes its crystallization difficult. acs.orgmdpi.com Therefore, its definitive solid-state structure remains unelucidated by this method.

Environmental Transformation and Degradation Studies in Academic Contexts

Biodegradation Pathways of Branched Alkane Ethers in Environmental Systems

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi. researchgate.net The structure of 3,3-Bis(methoxymethyl)-2,6-dimethylheptane presents two primary sites for microbial attack: the ether linkages and the alkane backbone.

The microbial breakdown of this compound is predicted to be a slow process due to its highly branched structure and stable ether bonds. Alkyl branching is known to increase resistance to biodegradation compared to linear alkanes. bohrium.comresearchgate.net The degradation would likely proceed via two main enzymatic pathways:

O-Dealkylation of Ether Linkages: The primary microbial attack on the ether groups is expected to be initiated by monooxygenase enzymes. nih.gov Microorganisms, such as those from the genus Rhodococcus, are known to cleave ether bonds. nih.govresearchgate.net This process involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate would then spontaneously decompose, cleaving the ether bond to yield an alcohol and an aldehyde. semanticscholar.orgethz.ch Given the two methoxymethyl groups, this process could occur sequentially.

Oxidation of the Alkane Skeleton: The branched alkane structure can be targeted by alkane hydroxylase enzymes, which are common in hydrocarbon-degrading microbes. nih.govnih.gov These enzymes typically initiate degradation at the terminal (ω-oxidation) or sub-terminal (β-oxidation) positions of the alkyl chain. researchgate.net However, the extensive branching in this compound, particularly the quaternary carbon at the C3 position and the isopropyl group, would sterically hinder these enzymes, making oxidation of the hydrocarbon backbone a less favorable and slower degradation pathway. researchgate.net

While no specific biotransformation products for this compound have been documented, a predictive list can be derived from the established degradation mechanisms. The initial cleavage of one ether bond would likely result in an alcohol and formaldehyde (B43269). Subsequent oxidation of the remaining structure would lead to a variety of intermediate products.

Interactive Table: Predicted Biotransformation Products of this compound

This table outlines the hypothetical intermediate compounds that could be formed during the biodegradation of the parent compound. The identification of such products in a laboratory setting would typically be achieved using advanced analytical techniques.

Product Name Molecular Formula Hypothesized Pathway Analytical Method for Identification
3-(Hydroxymethyl)-3-(methoxymethyl)-2,6-dimethylheptaneC12H26O2O-DealkylationGas Chromatography-Mass Spectrometry (GC-MS)
FormaldehydeCH2OO-DealkylationDerivatization followed by HPLC or GC-MS
3,3-Bis(hydroxymethyl)-2,6-dimethylheptaneC11H24O2Sequential O-DealkylationGC-MS
3-(Methoxymethyl)-2,6-dimethylheptan-3-oic acidC12H24O3Alkane OxidationLiquid Chromatography-Mass Spectrometry (LC-MS)
2,6-Dimethyl-3-(methoxymethyl)heptan-3-olC11H24O2Alkane OxidationGC-MS

Research on Environmental Persistence and Bioavailability of Similar Structures

The environmental persistence of a compound is its ability to resist degradation. The structural features of this compound suggest it is likely to be persistent.

Persistence: The combination of stable ether bonds and a highly branched alkane structure, which is known to be recalcitrant to microbial attack, points towards a long environmental half-life. bohrium.com Similar highly branched hydrocarbons are known to persist in soil and sediment for extended periods.

Bioavailability: For biodegradation to occur, the chemical must be accessible to microorganisms. wur.nlwikipedia.org Bioavailability in soil and water is largely controlled by a compound's water solubility and its tendency to sorb to organic matter and soil particles. aimspress.com Given its large, nonpolar hydrocarbon structure, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow). This would cause it to bind strongly to soil and sediment, reducing its concentration in the water phase and thus limiting its availability to microbial degraders. nih.govresearchgate.net

Methodologies for Studying Environmental Fate in Laboratory and Field Settings

A variety of standardized methods are available to study the potential environmental fate of chemicals. contractlaboratory.comresearchgate.net These range from controlled laboratory tests to complex field studies. scispace.com

Interactive Table: Common Methodologies for Environmental Degradation Studies

This table summarizes the types of laboratory studies that would be employed to experimentally determine the degradation pathways and persistence of this compound.

Study Type Objective Key Parameters Measured Relevant Guideline (Example)
Aerobic Soil Biodegradation To determine the rate and extent of mineralization in soil.CO₂ evolution, O₂ consumption, disappearance of parent compound.OECD 301B, ASTM D5988
Aqueous Photolysis To assess degradation by simulated sunlight in water.Parent compound concentration over time, identification of photoproducts.OECD 316 nih.gov
Hydrolysis as a Function of pH To determine chemical stability in water at different pH values.Parent compound concentration at various pH levels (e.g., 4, 7, 9).OECD 111
Adsorption/Desorption (Batch Equilibrium) To measure the compound's tendency to sorb to soil/sediment.Distribution of the chemical between soil and water phases (Kd/Koc).OECD 106
Forced Degradation To rapidly identify potential degradation products under stress.Formation of degradants under heat, light, acid, base, and oxidative conditions.ICH Q1A(R2) jstar-research.com

In a laboratory setting, researchers would use microcosms containing soil or water from a relevant environment and spike it with the test chemical. contractlaboratory.com To trace the chemical's fate, a radiolabeled version (e.g., using Carbon-14) is often synthesized. This allows for a complete mass balance, tracking how much is mineralized to ¹⁴CO₂, incorporated into microbial biomass, or remains as the parent compound or transformation products. contractlaboratory.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the separation, identification, and quantification of the parent compound and its various degradation products. researchgate.netresearchgate.netyoutube.com

Field studies, while providing the most realistic assessment, are far more complex and costly. researchgate.net They would involve applying the chemical to a contained plot and monitoring its dissipation and movement through the soil and water over seasons or years. Such studies are typically reserved for widely used chemicals like pesticides or high-volume industrial compounds.

Emerging Research Applications and Future Directions

The Role of Highly Branched Alkanes and Ethers as Advanced Synthetic Intermediates and Building Blocks

Highly branched alkanes and ethers are increasingly recognized for their utility as advanced synthetic intermediates and building blocks in organic chemistry. researchgate.netnumberanalytics.com Their complex, three-dimensional structures are valuable in the construction of sophisticated molecular architectures.

Highly Branched Alkanes: The introduction of branching in an alkane chain significantly influences its physical and chemical properties. longdom.org Branched alkanes are less prone to premature ignition in internal combustion engines, a quality measured by the octane (B31449) number. longdom.org This makes them highly desirable components of gasoline. longdom.orgresearchgate.net In the realm of synthesis, the specific arrangement of alkyl groups can be leveraged to create sterically demanding environments, which can direct the outcome of chemical reactions. The synthesis of specifically branched alkanes often involves sophisticated catalytic processes or multi-step sequences. stackexchange.com

Ethers as Building Blocks: Ethers, once primarily regarded as inert solvents, are now being utilized as reactive partners in a variety of chemical transformations. researchgate.netsolubilityofthings.com The ether linkage, characterized by an oxygen atom bonded to two alkyl or aryl groups, can be a key structural element in pharmaceuticals, agrochemicals, and polymers. ox.ac.uklabinsights.nl The Williamson ether synthesis, a long-standing method for preparing ethers, continues to be refined and adapted for the construction of complex molecules. numberanalytics.comalgoreducation.com Modern synthetic strategies are now exploring ethers as versatile building blocks, capable of generating reactive species for the construction of nitrogen-containing heterocycles and other complex frameworks. researchgate.net

The compound 3,3-Bis(methoxymethyl)-2,6-dimethylheptane exemplifies the convergence of these two concepts. Its highly branched alkane backbone provides a rigid and sterically defined scaffold, while the two ether functionalities offer sites for further chemical modification. This makes it a potentially valuable intermediate for synthesizing even more complex and functionally rich molecules.

Investigation of Branched Alkane Ethers in Advanced Materials Science Research

The unique properties of branched alkane ethers suggest their potential application in advanced materials science. The branching in the molecular structure can disrupt regular packing, leading to materials with lower melting points and viscosities compared to their linear counterparts.

Potential Applications in Materials Science:

Polymers: The incorporation of highly branched structures like this compound into polymer chains could lead to materials with tailored properties. Post-polymerization functionalization is a strategy to create new applications for existing materials by retaining their favorable intrinsic properties. acs.org The branching could influence the glass transition temperature, solubility, and mechanical properties of the resulting polymers.

Lubricants: The high stability and specific viscosity characteristics of branched alkanes make them important components in lubricants. longdom.org The ether functionalities in branched alkane ethers could enhance their performance by improving their affinity for metal surfaces.

Fuel Additives: Certain ethers are used as fuel additives to improve the octane rating of gasoline. longdom.org The highly branched nature of this compound could make it a candidate for such applications, potentially offering improved combustion characteristics.

Research in this area is still emerging, but the fundamental properties of branched alkane ethers make them intriguing candidates for the development of new materials with customized performance characteristics.

Green Chemistry and Sustainable Synthesis of Complex Branched Hydrocarbons and Ethers

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules. nih.govstmjournals.com

Sustainable Synthesis of Ethers: Traditional methods for ether synthesis, such as the Williamson ether synthesis, often involve the use of harsh reagents and can generate significant waste. digitellinc.comgoogle.com To address these issues, researchers are developing more sustainable approaches:

Catalysis: The use of catalysts can enable more efficient and selective reactions, reducing waste and energy consumption. mdpi.com For instance, methods are being developed that use base-metal catalysts for the synthesis of unsymmetrical ethers, avoiding the drawbacks of the traditional Williamson synthesis. digitellinc.com A green and efficient method for synthesizing ether compounds involves using a monovalent silver salt as a catalyst in a solvent-free system. google.com

Alternative Reaction Conditions: The use of microwave irradiation and other non-conventional energy sources can accelerate reaction rates and improve energy efficiency. numberanalytics.comresearchgate.net

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are a key goal of green chemistry. nih.gov Reductive etherification, for example, offers a direct route to ethers from aldehydes and alcohols without the need for hydride reductants. rsc.org

Sustainable Synthesis of Branched Hydrocarbons: The production of highly branched alkanes for applications like renewable gasoline is an active area of research. researchgate.net Strategies include the catalytic reforming of alkanes and the development of biofuels from biomass. stackexchange.com These approaches aim to create sustainable alternatives to petroleum-based fuels. researchgate.net

The synthesis of this compound and similar complex branched ethers can benefit from these green chemistry principles. The development of catalytic and atom-economical methods for their production will be crucial for their potential large-scale application.

Future Research Avenues in the Chemical Biology of Complex Branched Ethers

The biological activities of ethers are a growing area of interest in chemical biology and medicinal chemistry. numberanalytics.com The ether functional group is present in many biologically active natural products and pharmaceutical compounds. ox.ac.uklabinsights.nl

While specific research on the chemical biology of this compound is not extensively documented in publicly available literature, the structural features of complex branched ethers suggest several potential avenues for future investigation:

Membrane Interactions: The lipophilic, branched alkyl portion of the molecule could facilitate interactions with cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.

Enzyme Inhibition: The sterically hindered nature of the molecule could allow it to act as a specific inhibitor for certain enzymes by binding to their active sites.

Drug Delivery: The physicochemical properties of branched ethers could be exploited in the design of novel drug delivery systems, for example, by encapsulating therapeutic agents.

Antimicrobial and Antifungal Activity: Some research indicates that compounds with similar branched structures may exhibit antimicrobial or antifungal properties. For instance, machine learning models have been used to identify key features of antifungal polymers, some of which may contain branched hydrophobic monomers. acs.org

Future research in this area would likely involve synthesizing a library of related complex branched ethers and screening them for various biological activities. numberanalytics.com This could lead to the discovery of new therapeutic agents or molecular probes for studying biological processes.

Prospects for Computational Design and Discovery of Novel Branched Molecules

Computational chemistry and molecular modeling are powerful tools for the design and discovery of novel molecules with desired properties. rsc.orgnih.gov These methods can significantly accelerate the research and development process by allowing for the virtual screening of large numbers of compounds and the prediction of their properties before they are synthesized in the laboratory.

Computational Approaches for Branched Molecules:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the structural features of branched molecules with their physical, chemical, and biological properties. These models can then be used to predict the properties of new, unsynthesized molecules.

Molecular Docking: This technique can be used to predict how a branched molecule might bind to the active site of a protein, providing insights into its potential biological activity. rsc.org

De Novo Design: Algorithms can be used to design entirely new molecules with specific desired properties. These approaches can explore a vast chemical space to identify novel branched structures that may not be accessible through traditional synthetic methods. nih.gov

Pathway Synthesis and Evaluation: Integrated platforms are being developed to design de novo synthesis pathways, assess their thermodynamic feasibility, and aid in enzyme selection for the production of novel biochemicals. plos.org

For a molecule like this compound, computational methods could be used to:

Predict its behavior in different solvent environments.

Simulate its interaction with biological targets.

Design new derivatives with enhanced properties for specific applications in materials science or medicine.

Develop efficient and sustainable synthetic routes. plos.org

The synergy between computational design and experimental synthesis holds great promise for unlocking the full potential of complex branched molecules.

Q & A

Basic Research Questions

Q. What are the critical handling precautions for 3,3-Bis(methoxymethyl)-2,6-dimethylheptane in laboratory settings?

  • Methodological Answer : Use flame-resistant equipment and ensure proper ventilation to mitigate flammability risks (H226 classification). Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. Ground all containers to avoid static discharge, as recommended for Category 3 flammable liquids . Implement explosion-proof electrical systems in storage areas .

Q. How should researchers determine the purity of this compound for synthetic applications?

  • Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to assess purity. Cross-reference with known standards, as commercial samples are typically labeled at 95–97% purity . Calibrate instruments using reference spectra from databases like PubChem or EPA DSSTox for validation .

Q. What storage conditions are optimal to maintain compound stability?

  • Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) in a cool (2–8°C), dry, and ventilated environment. Avoid proximity to strong acids, bases, or oxidizers, as incompatibility may induce decomposition . Monitor storage conditions with temperature loggers and conduct periodic stability checks via thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., boiling point variability)?

  • Methodological Answer : Validate conflicting data (e.g., boiling point: 205.2±8.0°C vs. "no data available" ) using differential scanning calorimetry (DSC) under controlled atmospheric pressure. Compare results with computational predictions (e.g., COSMO-RS or QSPR models) to resolve discrepancies. Publish findings with detailed experimental parameters to standardize future reports .

Q. What strategies are recommended for assessing ecological toxicity when no data are available?

  • Methodological Answer : Conduct in silico ecotoxicology using QSAR models (e.g., ECOSAR) to predict acute/chronic effects on aquatic organisms. Validate predictions with microtox assays (e.g., Daphnia magna or Vibrio fischeri tests). If mobility in soil is a concern, perform column leaching studies paired with high-resolution mass spectrometry (HRMS) to track environmental fate .

Q. What analytical methods are suitable for characterizing thermal decomposition products?

  • Methodological Answer : Use pyrolysis-GC/MS or TGA-FTIR to identify volatile decomposition byproducts under controlled heating (e.g., simulating fire conditions). For non-volatile residues, apply liquid chromatography (LC)-HRMS. Compare fragmentation patterns with databases like NIST to annotate unknown compounds .

Q. How can the compound’s stability be evaluated under non-standard conditions (e.g., extreme pH or solvents)?

  • Methodological Answer : Design accelerated aging studies by exposing the compound to varying pH (1–14), temperatures (e.g., 40–100°C), and solvents (polar/aprotic). Monitor degradation via UV-Vis spectroscopy for chromophore changes or NMR for structural alterations. Kinetic modeling (e.g., Arrhenius plots) can extrapolate long-term stability .

Q. What synthetic routes leverage this compound as a precursor for complex organic molecules?

  • Methodological Answer : Explore its methoxymethyl groups as protective or functionalization sites. For example, acid-catalyzed deprotection could yield hydroxyl intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura). Computational docking studies (e.g., DFT) may predict reactivity patterns to guide catalyst selection .

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3,3-Bis(methoxymethyl)-2,6-dimethylheptane

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